N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide is a complex organic compound that features a unique structure combining a bithiophene moiety with a benzofuran carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene and benzofuran intermediates. The bithiophene moiety can be synthesized through cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of 2-halo thiophenes with boronic acids under palladium catalysis . The benzofuran carboxamide can be prepared through the cyclization of appropriate precursors followed by amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cross-coupling reactions and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or iodine can be used under mild conditions to introduce halogen atoms into the thiophene rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene rings.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bithiophene moiety can facilitate electron transport, making the compound useful in organic electronics .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound with similar electronic properties but lacking the benzofuran carboxamide moiety.
5,5’-Bis(trimethylstannyl)-2,2’-bithiophene: Used in the synthesis of small molecules and polymer semiconductors.
Bis(dioxaborin) compounds containing a π-extended 2,2’-bithiophene structure: These compounds have enhanced semiconducting properties.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide is unique due to its combination of a bithiophene moiety with a benzofuran carboxamide, providing a versatile platform for various applications in organic electronics and medicinal chemistry. The presence of both electron-donating and electron-accepting groups within the same molecule allows for fine-tuning of its electronic properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S2/c21-13(16-7-8-18(25-16)17-6-3-9-24-17)11-20-19(22)15-10-12-4-1-2-5-14(12)23-15/h1-10,13,21H,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLVGSPIJCWPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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